molecular formula C17H23ClS B12601609 Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)- CAS No. 648436-21-9

Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)-

Katalognummer: B12601609
CAS-Nummer: 648436-21-9
Molekulargewicht: 294.9 g/mol
InChI-Schlüssel: VKGLVCRZGRPQMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)- is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, methyl groups, and an octynylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)- typically involves multiple steps One common method is the Friedel-Crafts alkylation, where the benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, 2-chloro-1,3,5-trimethyl-: Similar structure but lacks the octynylthio group.

    Benzene, 1,3,5-trimethyl-2-propyl-: Similar structure with a propyl group instead of the octynylthio group.

Uniqueness

Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)- is unique due to the presence of the octynylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such functionality is required.

Eigenschaften

CAS-Nummer

648436-21-9

Molekularformel

C17H23ClS

Molekulargewicht

294.9 g/mol

IUPAC-Name

2-chloro-1,3,5-trimethyl-4-oct-1-ynylsulfanylbenzene

InChI

InChI=1S/C17H23ClS/c1-5-6-7-8-9-10-11-19-17-14(3)12-13(2)16(18)15(17)4/h12H,5-9H2,1-4H3

InChI-Schlüssel

VKGLVCRZGRPQMT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC#CSC1=C(C(=C(C=C1C)C)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.